molecular formula C22H20N4O4 B2609714 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953243-14-6

3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2609714
CAS No.: 953243-14-6
M. Wt: 404.426
InChI Key: QXRLMQQBMSFNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 3,5-dimethoxy-substituted aromatic ring linked via an amide bond to a 4-phenylimidazo[1,2-b]pyridazine moiety with a 6-methoxy substituent. The methoxy groups on both the benzamide and imidazopyridazine rings may enhance solubility and modulate electronic properties, influencing bioavailability and target binding.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-17-10-15(11-18(12-17)29-2)22(27)23-16-6-4-14(5-7-16)19-13-26-20(24-19)8-9-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLMQQBMSFNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazine ring.

    Substitution Reactions: Methoxy groups are introduced through nucleophilic substitution reactions using methanol or other methoxy donors.

    Amide Bond Formation: The final step involves the condensation of the substituted imidazo[1,2-b]pyridazine with 3,5-dimethoxybenzoic acid or its derivatives to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the imidazo[1,2-b]pyridazine ring, and various substituted aromatic compounds.

Scientific Research Applications

Research indicates that 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibits various biological activities:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding: It can interact with various receptors, potentially influencing cellular responses.

Potential Therapeutic Applications

  • Anticancer Activity: Studies suggest that compounds with imidazo[1,2-b]pyridazine scaffolds may exhibit anticancer properties by targeting specific cancer cell pathways.
  • Antimicrobial Properties: The compound's unique structure may enhance its efficacy against various microbial strains.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Study ReferenceFindings
A series of amide derivatives based on imidazo[1,2-b]pyridazine were synthesized, demonstrating promising biological activity as lead compounds for drug development.
The patent discusses the synthesis and application of imidazo[1,2-b]pyridazine derivatives in therapeutic contexts, highlighting their potential in treating various diseases.
Research indicates that derivatives similar to this compound show significant promise in antimicrobial assays.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety can bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Despite structural differences in core scaffolds, comparisons can be drawn based on substituent effects, functional groups, and synthetic yields. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Key Features of Target Compound and Evidence-Based Analogues
Compound Name Core Structure Key Substituents Molecular Weight Yield (%) Functional Groups
Target Compound Benzamide + Imidazopyridazine 3,5-Dimethoxy, 6-methoxy Not reported Unknown Methoxy, amide, imidazole
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... (11a) Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl, trimethylbenzylidene 386 68 Cyano (CN), carbonyl (CO)
(2Z)-2-(4-Cyanobenzylidene)-... (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl 403 68 Cyano (CN), carbonyl (CO)
6,11-Dihydro-... (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl 318 57 Cyano (CN), carbonyl (CO)

Functional Group Impact on Properties

  • Methoxy vs. However, cyano groups may enhance binding affinity to hydrophobic enzyme pockets.
  • Amide vs. Thiazole Linkage: The amide bond in the target compound offers hydrogen-bonding capability, unlike the non-polar thiazole rings in 11a/b. This difference could influence pharmacokinetics and target selectivity.

Biological Activity

The compound 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O4 , with a molecular weight of approximately 406.44 g/mol . The structure features a benzamide core with two methoxy groups and an imidazo[1,2-b]pyridazine moiety, contributing to its unique chemical properties and potential biological activities.

Structural Features

FeatureDescription
Benzamide Core Central structure providing stability
Methoxy Groups Enhance solubility and potentially modulate activity
Imidazo[1,2-b]pyridazine Moiety Imparts specific biological interactions

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study involving various derivatives showed that certain compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358). For instance:

  • Compound 6 demonstrated an IC50 of 2.12 ± 0.21 μM against A549 cells.
  • Compound 15 , while less active overall, provided insights into structure-activity relationships within the series.

The mechanism of action often involves binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to antitumor properties, the compound's analogs have been tested for antimicrobial activity. The results indicated that some derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds were evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus, revealing effective inhibition at certain concentrations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • DNA Binding : Its structure allows it to bind within the minor groove of DNA, affecting replication and transcription processes.

Study on Antitumor Efficacy

In a controlled study examining the efficacy of various imidazo[1,2-b]pyridazine derivatives:

  • In vitro assays demonstrated that compounds with similar structures had varying degrees of cytotoxicity against different cancer cell lines.
  • The study highlighted how structural modifications influenced biological activity, emphasizing the importance of methoxy group positioning .

Antibacterial Testing

Another research effort focused on assessing the antimicrobial properties of related compounds:

  • The study employed CLSI guidelines for testing against bacterial strains and reported promising results for several derivatives.
  • It concluded that modifications in the chemical structure could enhance antibacterial efficacy without compromising safety profiles .

Q & A

Q. What are the key synthetic routes for constructing the 6-methoxyimidazo[1,2-b]pyridazine core in this compound?

The 6-methoxyimidazo[1,2-b]pyridazine moiety can be synthesized via nucleophilic substitution of a chloro-substituted precursor (e.g., 6-chloroimidazo[1,2-b]pyridazine) with sodium methoxide (NaOCH₃) in solvents like DMF or THF. Reaction optimization includes controlling temperature (70–120°C) and monitoring purity via HPLC .

Q. How is the benzamide linkage formed between the imidazopyridazine and dimethoxybenzamide groups?

A coupling reaction between 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline and 3,5-dimethoxybenzoyl chloride is typically employed. Catalysts like HBTU or DIPEA in polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Post-reaction purification involves column chromatography (silica gel, DCM/MeOH gradients) .

Q. What spectroscopic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Peaks for methoxy groups (~δ 3.8–4.0 ppm in ¹H; ~δ 55–60 ppm in ¹³C), aromatic protons (δ 6.5–8.5 ppm), and imidazopyridazine protons (distinct splitting patterns).
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z ~447.16 for C₂₃H₂₁N₄O₄).
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. A purity ≥95% (retention time consistency) is required for biological assays. Gradient elution (e.g., acetonitrile/water + 0.1% TFA) resolves impurities from the main peak .

Advanced Research Questions

Q. How can conflicting NMR data for imidazopyridazine derivatives be resolved?

Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO or CDCl₃ for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns and assigns ambiguous peaks .

Q. What strategies improve low yields in the final coupling step?

Low yields (<50%) often stem from steric hindrance or poor solubility. Solutions:

  • Use microwave-assisted synthesis to enhance reaction kinetics.
  • Introduce solubilizing groups (e.g., trifluoromethyl) on the benzamide .

Q. How do crystallography data inform salt/cocrystal formation for solubility enhancement?

Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) reveals packing motifs. Methanol monosolvates (as in ) improve aqueous solubility via hydrogen bonding with the amide and methoxy groups .

Q. What in silico tools predict CYP450 inhibition risks for this compound?

Molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with CYP3A4/2D6 active sites. Key risks: Methoxy groups may bind heme iron, while the imidazopyridazine core could block substrate access .

Q. How to design SAR studies targeting imidazopyridazine bioactivity?

  • Variations : Replace methoxy with cyclopropyl or morpholino groups to modulate lipophilicity .
  • Assays : Test antiplasmodial activity (Plasmodium lactate dehydrogenase inhibition) or kinase inhibition (ATP-binding domain competition) .

Q. What analytical challenges arise in stability studies under physiological conditions?

  • Degradation pathways : Hydrolysis of the amide bond (pH-dependent) or demethylation of methoxy groups.
  • Mitigation : Use LC-MS/MS to identify degradation products and optimize formulation (e.g., lyophilization) .

Methodological Notes

  • Contradictions in Evidence : reports 68% yields for similar imidazopyridazines using acetic anhydride, while achieves higher purity (99.2%) with NaOCH₃. These highlight solvent/catalyst dependencies.
  • Advanced Purification : Preparative HPLC (C18 column) is preferred over silica gel for polar byproducts .
  • Biological Data Gaps : No direct activity data exists for this compound. Cross-reference antiplasmodial imidazopyridazines (e.g., IC₅₀ = 0.2 µM for compound 41 in ) to guide assay design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.